molecular formula C23H29N5O4 B600831 阿格列汀相关化合物 29 CAS No. 1246610-74-1

阿格列汀相关化合物 29

货号 B600831
CAS 编号: 1246610-74-1
分子量: 439.52
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .


Synthesis Analysis

The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .


Molecular Structure Analysis

The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .


Chemical Reactions Analysis

The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.

科学研究应用

Application 1: Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles

  • Summary of the Application: This study focuses on the formulation and optimization of Alogliptin-loaded polymeric nanoparticles. The aim is to improve the delivery of Alogliptin, an FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 .
  • Methods of Application: The nanoparticles were prepared using the nanoprecipitation method and further optimized by Box–Behnken experimental design (BBD). The formulation was optimized by varying the independent variables Eudragit RSPO (A), Tween 20 (B), and sonication time ©, and the effects on the hydrodynamic diameter (Y1) and entrapment efficiency (Y2) were evaluated .
  • Results or Outcomes: The prepared nanoparticles show a hydrodynamic diameter of between 272.34 nm and 482.87 nm, and an entrapment efficiency of between 64.43 and 95.21%. The in vitro release data of the nanoparticles reveals a prolonged release pattern (84.52 ± 4.1%) in 24 h. The permeation study results show a 2.35-fold higher permeation flux than pure Alogliptin .

Application 2: SGLT Inhibitors as Antidiabetic Agents

  • Summary of the Application: This research focuses on the use of Sodium/Glucose Cotransporter (SGLT) inhibitors as antidiabetic agents. Alogliptin Related Compound 29 is one of the compounds being studied for its potential as an SGLT inhibitor .
  • Methods of Application: The methods of application involve testing the compound’s potency against SGLT2 and SGLT1 compared to the reference compound dapagliflozin .
  • Results or Outcomes: Compound 29 was found to be more potent against SGLT2, whereas compound 30 was more potent against SGLT1 compared to dapagliflozin .

Application 3: Antidiabetic Treatment with Gliptins

  • Summary of the Application: This research focuses on the use of gliptins, a group of drugs that includes Alogliptin, for antidiabetic treatment .
  • Methods of Application: The methods of application involve testing the potency of various gliptins, including Alogliptin, in experimental models .
  • Results or Outcomes: The study found that gliptins as a group exert favorable changes in experimental models .

Application 4: Alogliptin as a Dipeptidyl Peptidase-4 Inhibitor

  • Summary of the Application: This study focuses on the use of Alogliptin as a dipeptidyl peptidase-4 inhibitor. Alogliptin is an FDA-approved oral anti-hyperglycemic drug .
  • Methods of Application: The methods of application involve testing the potency of Alogliptin in inhibiting dipeptidyl peptidase-4 .
  • Results or Outcomes: The study found that Alogliptin effectively inhibits dipeptidyl peptidase-4 .

安全和危害

While specific safety and hazard information for Alogliptin Related Compound 29 is not available, Alogliptin, the parent compound, has been associated with several side effects. These include severe or ongoing pain in joints, heart problems, liver problems, and serious hypersensitivity reactions .

属性

CAS 编号

1246610-74-1

产品名称

Alogliptin Related Compound 29

分子式

C23H29N5O4

分子量

439.52

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

同义词

Loxoprofen acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。